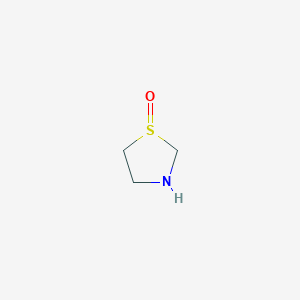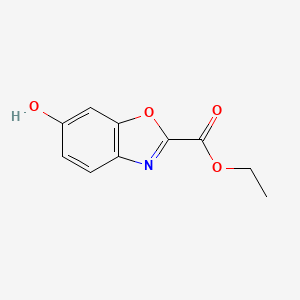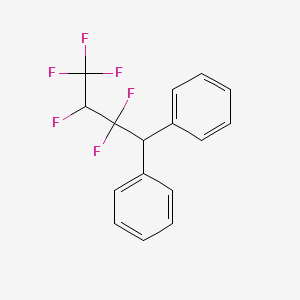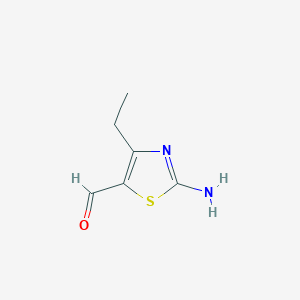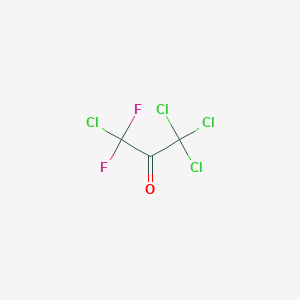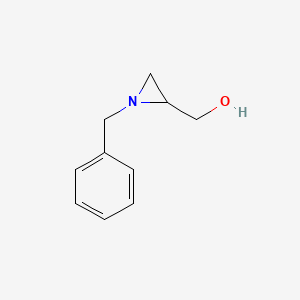
1-(Phenylmethyl)-2-aziridinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylmethyl)-2-aziridinemethanol is an organic compound that features a unique aziridine ring structure. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The phenylmethyl group attached to the aziridine ring adds to the compound’s complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylmethyl)-2-aziridinemethanol typically involves the reaction of phenylmethylamine with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate aziridinium ion, which is subsequently opened by a nucleophile to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylmethyl)-2-aziridinemethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aziridine N-oxides.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Aziridine N-oxides.
Reduction: Primary or secondary amines.
Substitution: Various ring-opened products depending on the nucleophile used.
Scientific Research Applications
1-(Phenylmethyl)-2-aziridinemethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Phenylmethyl)-2-aziridinemethanol involves its high reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, including enzymes and nucleic acids, through nucleophilic attack on the aziridine ring. This interaction can lead to the formation of covalent bonds with biological molecules, potentially disrupting their normal function and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler aziridine compound without the phenylmethyl group.
N-Benzylaziridine: Similar structure but lacks the hydroxyl group.
2-Methylaziridine: Contains a methyl group instead of a phenylmethyl group.
Uniqueness
1-(Phenylmethyl)-2-aziridinemethanol is unique due to the presence of both the phenylmethyl group and the hydroxyl group, which contribute to its distinct reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and interactions with biological targets compared to simpler aziridine compounds.
Properties
CAS No. |
63226-81-3 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(1-benzylaziridin-2-yl)methanol |
InChI |
InChI=1S/C10H13NO/c12-8-10-7-11(10)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |
InChI Key |
DPBAAKVXOTVUJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(trifluoromethyl)-2-[(2,4,6-trimethylphenyl)sulfonyl]benzoate](/img/structure/B14141712.png)
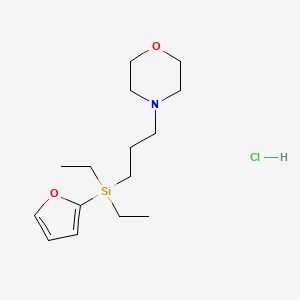
![1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B14141722.png)
![[3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate](/img/structure/B14141724.png)

![[2,2'-Bi-1,3,4-oxadiazole]-5,5'-diamine](/img/structure/B14141743.png)
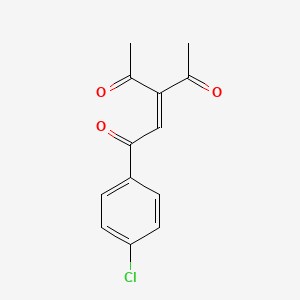

![Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate](/img/structure/B14141771.png)
